GW6471 was developed by GlaxoSmithKline and is classified as a synthetic organic compound. It is categorized under the broader class of PPAR antagonists, which are known for their involvement in regulating gene expression related to fatty acid metabolism, inflammation, and cell proliferation . The compound is available for research purposes from various suppliers, including Tocris Bioscience .
The synthesis of GW6471 involves several chemical reactions that yield the final product through a multi-step process. While specific proprietary methods are often not disclosed in detail, the synthesis typically includes:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products.
GW6471 primarily acts as an antagonist by binding to the ligand-binding domain of PPARα. This binding inhibits the receptor's ability to interact with co-activators, thus blocking the transcriptional activation of genes involved in lipid metabolism and inflammation. Key reactions include:
Research has demonstrated that GW6471 can significantly alter cellular responses in various models, including cancer cell lines and metabolic disease models.
The mechanism by which GW6471 exerts its effects involves several key processes:
Data from pharmacological studies indicate that GW6471 significantly alters lipid profiles and cellular growth dynamics in treated models.
GW6471 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings, ensuring effective use in experimental protocols.
GW6471 has been extensively studied for its potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: